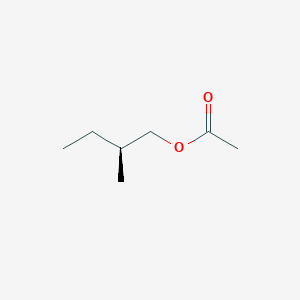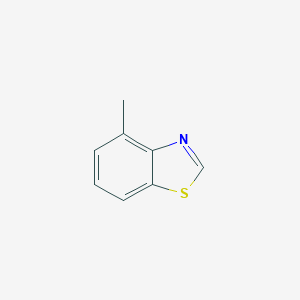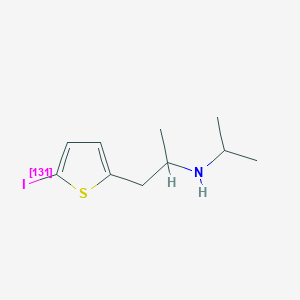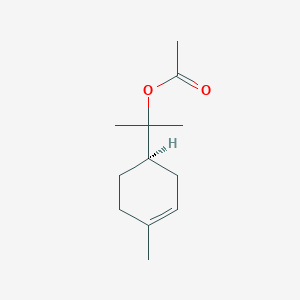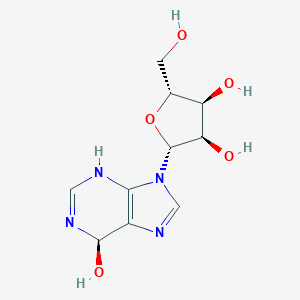
6-Hydroxyl-1,6-dihydropurine ribonucleoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxyl-1,6-dihydropurine ribonucleoside (6-OH-dPr) is a modified nucleoside that has been the subject of extensive scientific research due to its potential applications in the fields of biochemistry, pharmacology, and medicine. This compound is a derivative of adenosine, which is a building block of RNA and DNA. The unique chemical structure of 6-OH-dPr makes it an attractive target for drug development, as it has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-Hydroxyl-1,6-dihydropurine ribonucleoside is not yet fully understood, but it is believed to involve the inhibition of enzymes involved in RNA and DNA synthesis. This inhibition can lead to a range of biochemical and physiological effects, including cell cycle arrest, apoptosis, and immune modulation.
Efectos Bioquímicos Y Fisiológicos
6-Hydroxyl-1,6-dihydropurine ribonucleoside has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. These effects make 6-Hydroxyl-1,6-dihydropurine ribonucleoside an attractive target for drug development, as it has the potential to be used as a therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Hydroxyl-1,6-dihydropurine ribonucleoside in lab experiments is its ability to selectively target enzymes involved in RNA and DNA synthesis, making it a useful tool for studying these processes. However, one limitation of using 6-Hydroxyl-1,6-dihydropurine ribonucleoside is its potential toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 6-Hydroxyl-1,6-dihydropurine ribonucleoside, including the development of new synthesis methods, the exploration of its potential as a therapeutic agent for the treatment of various diseases, and the investigation of its mechanisms of action. Additionally, research could be focused on the development of new analogs of 6-Hydroxyl-1,6-dihydropurine ribonucleoside with improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
The synthesis of 6-Hydroxyl-1,6-dihydropurine ribonucleoside can be achieved through several different methods, including chemical synthesis and enzymatic conversion. One commonly used method involves the conversion of adenosine to 6-Hydroxyl-1,6-dihydropurine ribonucleoside using the enzyme adenosine deaminase. Another method involves the use of chemical reagents to modify the structure of adenosine, resulting in the formation of 6-Hydroxyl-1,6-dihydropurine ribonucleoside.
Aplicaciones Científicas De Investigación
6-Hydroxyl-1,6-dihydropurine ribonucleoside has been the subject of extensive scientific research due to its potential applications in the fields of biochemistry, pharmacology, and medicine. One area of research has focused on the use of 6-Hydroxyl-1,6-dihydropurine ribonucleoside as a tool for studying the mechanisms of RNA and DNA synthesis. Other research has explored the potential use of 6-Hydroxyl-1,6-dihydropurine ribonucleoside as a therapeutic agent for the treatment of various diseases, including cancer and viral infections.
Propiedades
Número CAS |
136315-04-3 |
|---|---|
Nombre del producto |
6-Hydroxyl-1,6-dihydropurine ribonucleoside |
Fórmula molecular |
C10H14N4O5 |
Peso molecular |
270.24 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-2-[(6R)-6-hydroxy-3,6-dihydropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,9-10,15-18H,1H2,(H,11,12)/t4-,6-,7-,9-,10-/m1/s1 |
Clave InChI |
WGRXVKRHIMUTPD-HRNNJVHXSA-N |
SMILES isomérico |
C1=N[C@@H](C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
SMILES canónico |
C1=NC(C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |
Otros números CAS |
136315-04-3 |
Sinónimos |
6-hydroxyl-1,6-dihydropurine ribonucleoside HDHPR |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



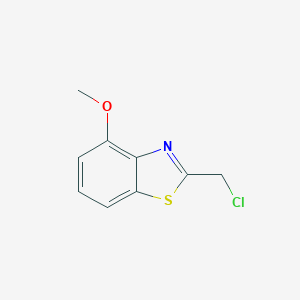
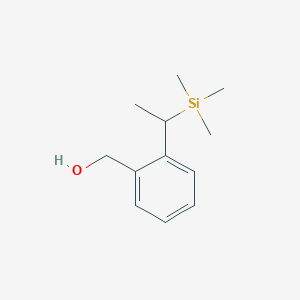
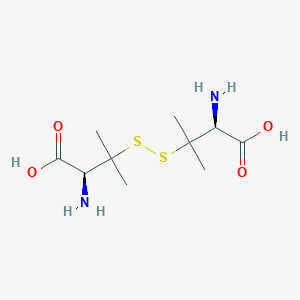
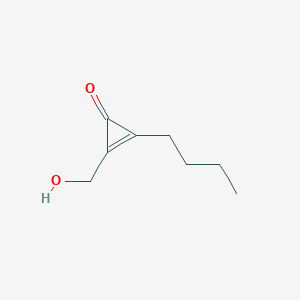
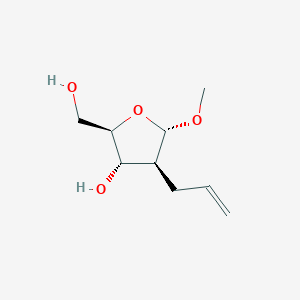
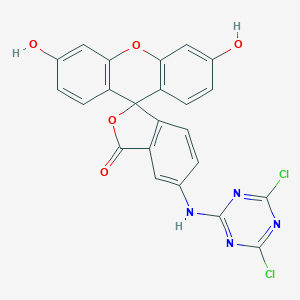
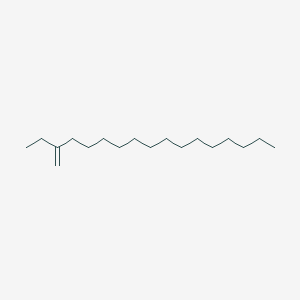
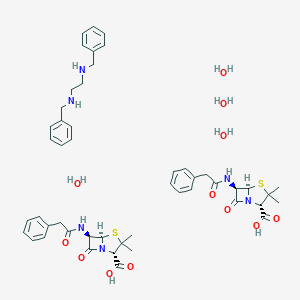
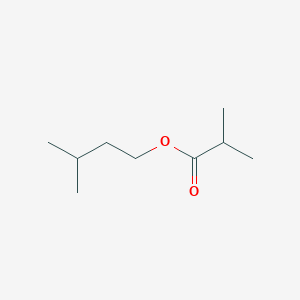
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
